Compound Description: JC-171 is a hydroxyl sulfonamide analogue developed as a potential treatment for multiple sclerosis (MS) []. It acts as a selective inhibitor of the NLRP3 inflammasome, hindering the release of interleukin-1β (IL-1β) in a dose-dependent manner []. JC-171 interferes with the interaction between NLRP3 and ASC, two key components of the inflammasome []. In vivo studies using a mouse model of MS have demonstrated its ability to delay disease progression, reduce severity, and suppress the production of IL-1β and the Th17 immune response [].
Compound Description: This compound is a thiourea derivative characterized by a chloro-substituted phenyl ring attached to the thiourea group and a fluoro-substituted benzamide moiety []. The crystal structure of this compound exhibits an intramolecular N-H⋯(O, Cl) interaction due to the ortho-Cl atom on the phenyl ring []. The crystal packing reveals R22(8) loops formed by inversion dimers linked through N-H⋯S hydrogen bonds [].
Compound Description: GDC-0449 is an orally bioavailable, potent, and selective Hedgehog (Hh) signaling pathway inhibitor currently under development for cancer treatment [, ]. It exhibits extensive protein binding and is metabolically stable in several species, including humans [, ]. GDC-0449 has demonstrated favorable preclinical characteristics and is currently in Phase II clinical trials []. Its primary metabolites involve oxidative modifications and subsequent glucuronidation [].
Compound Description: 4e is a potent inhibitor of cancer cell growth, showing significant activity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values in the range of 2.38–3.77 μM [].
Compound Description: 5l, another potent compound, exhibits significant inhibitory effects on the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values ranging from 2.38 to 3.77 μM [].
Compound Description: 5m demonstrates high selectivity towards the SISO cell line and induces apoptosis in this cell line [].
N-(2-benzoyl-4-chlorophenyl)-benzamides (7a-i)
Compound Description: These compounds are a series of substituted N-(2-benzoyl-4-chlorophenyl)-benzamides synthesized as potential plant growth regulators []. Their plant growth-promoting activity was evaluated on Raphanus sativus seeds, with some derivatives showing higher activity than benzyladenine, a standard plant growth regulator [].
Compound Description: This group of compounds represents a series of N-[4-chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides synthesized and evaluated for their plant growth-regulating properties []. They were derived from N-(2-benzoyl-4-chlorophenyl)-benzamides through reduction []. Some of these derivatives exhibited moderate plant growth-promoting activity [].
Compound Description: These compounds are a series of novel 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives synthesized using ultrasound irradiation as an eco-friendly approach [, ]. They were evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, with several compounds showing promising results with IC50 values below 1 µg/mL [, ]. Importantly, these compounds exhibited low cytotoxicity against the human cancer cell line HeLa [].
Compound Description: Compound 2 is a novel benzimidazole derivative synthesized by a multistep process involving hydrolysis and reaction with o-phenylenediamine [].
Compound Description: This compound is characterized by a chloro-substituted naphthalene ring linked to an aniline moiety, which is further connected to a benzamide group [].
Compound Description: This compound is a potent GlyT1 inhibitor designed by combining structural elements from different chemotypes []. It shows significant effects in several rodent models for schizophrenia without causing undesirable CNS side effects []. This compound exhibits high inhibitory activity against GlyT1 (IC50 = 1.8 nM) and possesses favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats [].
Compound Description: MMV665807 is a novel compound identified as a potent anti-staphylococcal and anti-biofilm agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. It exhibits bactericidal activity against S. aureus isolates and demonstrates significant efficacy in killing S. aureus biofilms with an IC50 of 0.15-0.58 mg/L after 24 hours of treatment []. MMV665807 is more effective than conventional antibiotics in eradicating biofilms []. It shows minimal hemolytic activity and does not activate platelets [].
Compound Description: 1f is a potent bactericidal agent exhibiting rapid concentration-dependent activity against MRSA, including a significant reduction in bacterial count at concentrations as low as 2x MIC [].
Compound Description: Compound 1, an antipyrine derivative, crystallizes in the monoclinic P21/c space group and forms molecular sheets primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds []. The compound's crystal packing also exhibits C–H⋯π and lone pair⋯π contacts [].
Compound Description: This antipyrine derivative is isostructural with compound 1 and exhibits similar crystal packing characteristics, with stabilization primarily driven by hydrogen bonds and additional π-interactions [].
Compound Description: PD acts as an Eag-1 inhibitor [].
5-chloro-2-(5-chloro-thiophene-2-sulphonylamino-N-(4-(morpholine-4-sulphonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: HMR 1766 functions as a haem-independent soluble guanylyl cyclase (sGC) activator, offering a potential therapeutic approach for endothelial dysfunction []. It binds to sGC, activating it even when the native haem, the NO binding site, is absent.
Compound Description: M27, a major metabolite of venetoclax (ABT-199), arises from CYP3A4-mediated oxidation followed by cyclization. Though a significant metabolite in humans, it doesn’t exhibit notable on- or off-target pharmacological effects [].
Compound Description: BAY 58-2667 is recognized for its dual action on soluble guanylyl cyclase (sGC). It acts as a haem-mimetic, binding with high affinity to sGC when the native haem is absent []. Additionally, it safeguards sGC from degradation triggered by ubiquitination [], thereby exhibiting a protective effect.
Zn-protoporphyrin IX (Zn-PPIX)
Compound Description: Zn-PPIX serves as a haem-mimetic, binding to soluble guanylyl cyclase (sGC) and influencing its activity, particularly when the native haem is compromised []. This interaction with sGC highlights its potential relevance in conditions where NO signaling is impaired.
Compound Description: BAY 41-2272 acts as a haem-dependent sGC stimulator []. Unlike haem-mimetics, it requires the presence of the native haem in sGC for its action, suggesting a distinct mechanism of enhancing sGC activity.
Compound Description: This compound, a bis(2-aminoimidazoline) derivative, exhibits trypanocidal activity by specifically targeting the kinetoplast DNA (kDNA) of Trypanosoma brucei, the parasite responsible for sleeping sickness []. It disrupts the interaction between kDNA and essential proteins, leading to kinetoplast disintegration and parasite death [].
Compound Description: Similar to Compound 1, this bis(2-aminoimidazoline) derivative also demonstrates potent trypanocidal activity by targeting the kinetoplast DNA of Trypanosoma brucei [].
3,3'-difluorobenzaldazine (DFB)
Compound Description: DFB acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [, ]. While it doesn't directly activate the receptor, DFB enhances the response to agonists, potentially offering therapeutic benefits for conditions like traumatic brain injury [].
Compound Description: This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), enhancing the receptor's response to agonists [].
Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) []. While it doesn't directly activate the receptor, it enhances its response to agonists, suggesting potential therapeutic applications.
Compound Description: ADX47273 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [].
Compound Description: MDB5 is a potent analog of GDC-0449 designed as a Hedgehog (Hh) pathway inhibitor []. It exhibits enhanced binding to the Smoothened (Smo) receptor, a key component of the Hh pathway, due to an additional 2-pyridylmethyl group compared to GDC-0449 []. MDB5 effectively inhibits Hh pathway components, reducing the expression of pancreatic cancer stem cell markers [].
Compound Description: PAP19, an imatinib derivative, acts as a potent tyrosine kinase inhibitor, specifically targeting platelet-derived growth factor (PDGF) kinase []. It effectively inhibits the activation and proliferation of hepatic stellate cells (HSCs), key players in liver fibrosis, making it a promising candidate for treating liver fibrosis.
Compound Description: This compound is a major degradation product of glibenclamide, an oral anti-diabetic drug []. It forms under acidic and neutral hydrolysis conditions, indicating susceptibility of the parent drug to these degradation pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.